Isoquinoline-8-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZLXCOQEDYFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629424 | |
| Record name | Isoquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748752-50-3 | |
| Record name | Isoquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
High Purity Synthesis of Isoquinoline 8 Sulfonyl Chloride
Role of Chlorosulfonic Acid and Thionyl Chloride in High Purity Synthesis
The synthesis commences with the reaction of isoquinoline (B145761) with chlorosulfonic acid. In this initial step, chlorosulfonic acid acts as the sulfonating agent, introducing a sulfonic acid group onto the isoquinoline ring, primarily at the 8-position. This reaction is carefully controlled to ensure the substantial conversion of the starting material, resulting in a mixture containing isoquinoline-8-sulfonic acid and some isoquinoline-8-chlorosulfonate.
Following the initial sulfonation, thionyl chloride is introduced to the reaction mixture. The primary role of thionyl chloride is to convert the sulfonic acid and any chlorosulfonate species into the desired this compound. This conversion is efficient and drives the reaction towards the final product, contributing to the high purity of the isolated compound. A patent describing a similar process for the analogous quinoline-8-sulfonyl chloride highlights that this two-step approach, reacting the starting material first with chlorosulfonic acid and then with thionyl chloride, is crucial for obtaining a high-purity product with low levels of impurities. google.com The reaction temperature for the initial sulfonation and the subsequent reaction with thionyl chloride are critical parameters that are optimized to ensure high conversion and purity. google.com The resulting this compound can then be isolated, often by precipitation in a solvent in which it is poorly soluble, such as ice water, followed by filtration. google.com
Chemical Properties
Isoquinoline-8-sulfonyl chloride is a solid compound with the following key chemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO₂S | |
| Molecular Weight | 227.67 g/mol | sigmaaldrich.com |
| Appearance | White to light yellow crystalline powder | |
| IUPAC Name | This compound | |
| CAS Number | 748752-50-3 | |
| Melting Point | 126-129 °C | sigmaaldrich.com |
This table is interactive and the data can be sorted by clicking on the column headers.
The presence of the reactive sulfonyl chloride group makes it a versatile intermediate in organic synthesis. It is sensitive to moisture and should be handled accordingly.
* Influence of Reaction Conditions on Sulfonamide Yields and Selectivity
Synthesis of Fasudil (B1672074) and other Rho-kinase (ROCK) Inhibitors
Isoquinoline-8-sulfonyl chloride is the cornerstone for synthesizing a class of potent Rho-kinase (ROCK) inhibitors. researchgate.net Fasudil was the first such inhibitor to be clinically approved (in Japan) for treating cerebral vasospasm. nih.gov The synthesis involves a nucleophilic substitution reaction where the chlorine atom of the sulfonyl chloride group is displaced by an amine.
In the synthesis of Fasudil, isoquinoline-5-sulfonyl chloride is reacted with homopiperazine (B121016) (1,4-diazepane). chemicalbook.com The reaction is typically carried out in a dichloromethane (B109758) solution. The resulting product, Fasudil, contains the isoquinoline (B145761) sulfonamide core structure linked to the diazepane ring. chemicalbook.com This core structure is common to many ROCK inhibitors. semanticscholar.org Medicinal chemistry efforts have led to the development of more potent and selective ROCK inhibitors by modifying this structure, such as by adding a fluorine atom to the isoquinoline ring or a methyl group to the diazepane moiety. semanticscholar.org
Interactive Table: Key ROCK Inhibitors Derived from the Isoquinoline Sulfonamide Scaffold This table is interactive. Click on the headers to sort the data.
| Compound | Key Structural Feature | Significance |
|---|---|---|
| Fasudil (HA-1077) | 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | First-in-class ROCK inhibitor approved for clinical use. nih.govpatsnap.com |
| Ripasudil (K-115) | Fluorinated analog of fasudil | Approved in Japan for glaucoma and ocular hypertension. nih.gov |
| Netarsudil (AR-13324) | Derivative of the isoquinoline scaffold | Approved in the US for glaucoma and ocular hypertension. nih.gov |
| H-1152P | (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine | A more selective and potent inhibitor of Rho-kinase compared to Fasudil, used in research. researchgate.net |
Targeting Ocular Hypertension and Glaucoma
Rho-kinase inhibitors represent a novel class of drugs for treating glaucoma and ocular hypertension. nih.govmdpi.com Unlike previous medications that primarily reduce aqueous humor production or increase its unconventional (uveoscleral) outflow, ROCK inhibitors target the conventional outflow pathway. mdpi.comreviewofophthalmology.com
The trabecular meshwork, Schlemm's canal, and ciliary muscle are key tissues regulating aqueous humor outflow. youtube.com Rho-kinase (ROCK) is an enzyme that, when activated, promotes the contraction of cells in the trabecular meshwork by influencing the actin cytoskeleton. youtube.compatsnap.com This contraction increases the stiffness of the meshwork, leading to increased resistance to aqueous outflow and consequently, elevated intraocular pressure (IOP). youtube.com
ROCK inhibitors, such as the fasudil-derivative Ripasudil, work by blocking the action of ROCK. nih.gov This inhibition leads to the relaxation of the trabecular meshwork and Schlemm's canal cells. mdpi.com The result is a decrease in outflow resistance and a significant reduction in IOP, which is the only modifiable risk factor for glaucoma. mdpi.com Research in animal models has also suggested that ROCK inhibitors may offer neuroprotective benefits by improving blood flow to the optic nerve and promoting the survival of retinal ganglion cells. mdpi.comyoutube.com
Synthesis of Allosteric Inhibitors of Bacterial DNA Gyrase
Recent research has uncovered a new application for the isoquinoline sulfonamide scaffold: the development of novel antibiotics. nih.gov Through the screening of a small-molecule library, an isoquinoline sulfonamide compound was identified as an initial hit against bacterial growth. nih.gov Subsequent medicinal chemistry efforts optimized this initial hit into a more potent antibacterial agent, named LEI-800. nih.gov
Allosteric Inhibition of Bacterial DNA Gyrase
DNA gyrase is an essential bacterial enzyme that modulates DNA topology, making it a well-established target for antibiotics like fluoroquinolones. whiterose.ac.uk However, resistance to these drugs is widespread. nih.gov The isoquinoline sulfonamide derivatives represent a new class of gyrase inhibitors that operate via a novel mechanism. nih.gov
Target identification studies, including whole-genome sequencing of resistant bacterial mutants, confirmed that the target of these compounds is the DNA gyrase complex. nih.gov Structural analysis using cryogenic electron microscopy revealed that the compound binds to an allosteric, hydrophobic pocket within the GyrA subunit of the enzyme. nih.gov This binding site is distinct from the one used by fluoroquinolones. nih.gov This allosteric mode of action means that these new inhibitors are effective against bacteria that have developed resistance to fluoroquinolones, offering a promising new avenue for antibacterial drug discovery. nih.govmdpi.com
Strategic Applications in Complex Molecule Synthesis
Mechanisms of Selective Action on Tumor Cells
The selective action of isoquinoline (B145761) sulfonamide derivatives on tumor cells is often attributed to their ability to target specific proteins or pathways that are dysregulated in cancer.
One of the key mechanisms is the inhibition of protein kinases. A large family of isoquinoline sulfonamide compounds are known to inhibit protein kinases by competing with ATP, thereby interfering with cellular signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov The selectivity for different protein kinases is primarily achieved by the nature and position of substituents on the isoquinoline ring. nih.gov
Another important target is the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in the altered metabolic pathways of cancer cells (the Warburg effect). mdpi.comnih.gov Derivatives of 8-quinolinesulfonamide have been designed as modulators of PKM2. mdpi.comresearchgate.net Some of these compounds have been shown to reduce intracellular pyruvate levels in cancer cells, leading to a decrease in cell viability and induction of apoptosis. mdpi.comnih.gov This highlights a strong structure-activity relationship where the quinoline (B57606)/isoquinoline scaffold plays a crucial role in the interaction with the PKM2 protein. mdpi.com
Furthermore, some quinoline-based sulfonamides have been developed as inhibitors of carbonic anhydrase (CA) isoforms, particularly the cancer-associated hCA IX and hCA XII. nih.govnih.govresearchgate.net These enzymes are involved in maintaining the pH balance in the tumor microenvironment, and their inhibition can disrupt tumor growth and metastasis. nih.govresearchgate.net
The anticancer effects of isoquinoline alkaloids and their derivatives are also mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Studies on related quinoline sulfonamide derivatives have demonstrated that these compounds can induce apoptosis in cancer cells. For example, certain N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives have shown significant cytotoxicity and induced apoptosis in pancreatic cancer cell lines. benthamscience.comnih.gov The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov
Inhibition of Monoamine Oxidases Mao and Cholinesterases Che by Quinoline Sulfonamides
Delving into Reaction Mechanisms of Isoquinoline-8-sulfonyl Chloride
The chemical behavior of this compound is dominated by the interplay between the aromatic isoquinoline (B145761) ring system and the highly reactive sulfonyl chloride group.
The sulfonyl chloride moiety is a potent electrophile, a characteristic that dictates its primary reaction pathways. The sulfur atom, bonded to two oxygen atoms and a chlorine atom, is highly electron-deficient and thus susceptible to attack by nucleophiles. This reactivity is the foundation for the synthesis of a wide array of isoquinoline-8-sulfonamide (B15266091) derivatives. For instance, reaction with amines, such as hydrazine (B178648) and phenylhydrazine, leads to the formation of the corresponding sulfonohydrazides. researchgate.net Similarly, reaction with sodium azide (B81097) yields the sulfonyl azide. researchgate.net
Electrophilic substitution reactions on the isoquinoline ring itself, such as nitration and bromination, preferentially occur at the 5- and 8-positions. shahucollegelatur.org.inquimicaorganica.org This is due to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.org The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring deactivates it towards electrophilic attack, directing substitution to the benzene (B151609) ring. quimicaorganica.org
The isoquinoline ring system is susceptible to nucleophilic attack, primarily at the C1 position, which is the most electron-deficient carbon. quimicaorganica.orgyoutube.com This initial addition can be followed by cyclization reactions to form more complex heterocyclic systems. For example, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. iust.ac.ir
Another important cyclization pathway is the Bischler-Napieralski reaction, where a β-arylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride to yield a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. shahucollegelatur.org.in More contemporary methods, such as the rhodium-catalyzed oxidative coupling of aryl aldimines and alkynes, also provide efficient routes to substituted isoquinolines, with mechanistic studies suggesting that the final C-N bond formation occurs via reductive elimination from a rhodium(III) intermediate. acs.org Additionally, sequential cyclization-deoxygenation reactions of 2-alkynylbenzaldoximes offer a novel approach to synthesizing functionalized isoquinolines. thieme-connect.deresearchgate.net
Unraveling Biological Mechanisms of Action of Isoquinoline Sulfonamides
Isoquinoline sulfonamides, synthesized from this compound, have emerged as a significant class of biologically active molecules. Their therapeutic potential often stems from their ability to selectively inhibit key enzymes involved in various disease processes.
DNA Gyrase: A novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. amsterdamumc.nlnih.govresearchgate.net These compounds bind to a hydrophobic pocket in the GyrA subunit, distinct from the binding site of fluoroquinolones, leading to the inhibition of DNA supercoiling and subsequent bacterial cell death. amsterdamumc.nlnih.govresearchgate.netyoutube.comyoutube.com This allosteric mode of action makes them effective against fluoroquinolone-resistant bacteria. amsterdamumc.nlnih.gov
Monoamine Oxidase (MAO): Certain isoquinoline derivatives are reversible and competitive inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govnih.govyoutube.comyoutube.comyoutube.com By inhibiting MAO, these compounds increase the levels of these neurotransmitters in the brain, which is the basis for their use as antidepressants. nih.govyoutube.comyoutube.com N-methylisoquinolinium ions, in particular, have shown potent and selective inhibition of MAO-A. nih.gov
Cholinesterases (ChE): Isoquinoline alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govnih.govnih.govmdpi.com Inhibition of these enzymes increases acetylcholine levels, a key strategy in the management of Alzheimer's disease. nih.govnih.gov Berberine, an isoquinoline alkaloid, has shown robust dual inhibition of both AChE and BChE. nih.gov
Pyruvate (B1213749) Kinase M2 (PKM2): Quinoline-8-sulfonamide (B86410) derivatives have been designed as modulators of the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme in cancer cells. nih.govnih.govresearchgate.net These compounds can inhibit the less active dimeric form of PKM2, thereby impacting cancer cell metabolism and viability. nih.govnih.gov
The table below summarizes the inhibitory activity of selected isoquinoline sulfonamide derivatives against various enzymes.
| Derivative Class | Target Enzyme | Mechanism of Inhibition |
| Isoquinoline Sulfonamides | DNA Gyrase | Allosteric inhibition by binding to a hydrophobic pocket in the GyrA subunit. amsterdamumc.nlnih.govresearchgate.net |
| Isoquinoline Derivatives | Monoamine Oxidase (MAO) | Reversible and competitive inhibition, leading to increased neurotransmitter levels. nih.govnih.gov |
| Isoquinoline Alkaloids | Cholinesterases (AChE & BChE) | Inhibition of acetylcholine breakdown, increasing its availability. nih.govnih.govnih.gov |
| Quinoline-8-Sulfonamides | Pyruvate Kinase M2 (PKM2) | Modulation of the dimeric form, affecting cancer cell metabolism. nih.govnih.govresearchgate.net |
The binding of isoquinoline sulfonamides to their target proteins is a complex interplay of various non-covalent interactions. nih.govresearchgate.net High-resolution crystal structures of these complexes reveal the critical roles of hydrophobic interactions, van der Waals forces, and hydrogen bonding in determining binding affinity and selectivity. pnas.orgnih.gov
For instance, the binding of isoquinoline sulfonamide inhibitors to protein kinases involves competition with ATP for its binding cleft. pnas.org The isoquinoline ring often occupies a hydrophobic pocket, while the sulfonamide group can form crucial hydrogen bonds with backbone atoms of the protein. pnas.orgnih.gov In the case of DNA gyrase inhibitors, the isoquinoline sulfonamide occupies a hydrophobic pocket in the GyrA subunit. amsterdamumc.nlnih.gov Similarly, docking studies of cholinesterase inhibitors have shown hydrogen bonding with key residues in the active site. nih.gov The optimization of these interactions is a key principle in the rational design of more potent and selective inhibitors. nih.gov
The inhibition of key enzymes by isoquinoline sulfonamides has profound effects on cellular pathways and regulatory proteins, ultimately influencing cell fate.
Apoptosis and Cell Cycle Progression: Several isoquinoline alkaloids have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov For example, some derivatives can trigger the intrinsic apoptotic pathway by down-regulating anti-apoptotic proteins and up-regulating pro-apoptotic proteins. nih.gov The isoquinoline sulfonamide H7 has been observed to delay the onset of X-ray-induced G2 arrest in the cell cycle, suggesting an interaction with proteins that regulate cell cycle progression, such as protein kinase C. nih.gov Furthermore, quinoline-8-sulfonamide derivatives that modulate PKM2 have been shown to impact cancer cell viability and cell-cycle phase distribution. nih.govresearchgate.net
The table below outlines the impact of isoquinoline derivatives on key cellular processes.
| Cellular Process | Effect of Isoquinoline Derivatives | Key Regulatory Proteins Involved |
| Apoptosis | Induction of programmed cell death in cancer cells. nih.gov | Caspases, Bcl-2 family proteins. nih.gov |
| Cell Cycle Progression | Arrest at specific phases of the cell cycle. nih.govnih.gov | Cyclin-dependent kinases (CDKs), Protein Kinase C. nih.gov |
Influence on Cancer Cell Metabolism and Proliferation
Recent research has highlighted the potential of isoquinoline (B145761) derivatives in targeting cancer cell metabolism and proliferation. nih.gov Compounds based on the quinoline (B57606) sulfonamide scaffold have shown promise as anticancer agents. researchgate.netnih.gov
Derivatives of quinoline-8-sulfonamide (B86410) have been designed and synthesized as potential inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that is upregulated in many types of cancer and plays a crucial role in tumor metabolism and growth. researchgate.netnih.govmdpi.com Studies have shown that some of these derivatives can reduce the number of cancer cells, indicating an anti-proliferative effect. nih.gov For instance, certain quinoline-8-sulfonamide derivatives have demonstrated cytotoxicity against various cancer cell lines, including lung, breast, and skin cancer cells. nih.gov The mechanism of action is believed to involve the modulation of PKM2 activity, which in turn affects cancer cell metabolism. researchgate.netnih.govmdpi.com
The table below summarizes the cytotoxic activity of a representative quinoline-8-sulfonamide derivative (Compound 9a from a study) against different cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC50 (µM) |
| C32 | Amelanotic melanoma | 0.520 |
| COLO829 | Amelanotic melanoma | 0.376 |
| MDA-MB-231 | Breast adenocarcinoma | 0.609 |
| U87-MG | Glioblastoma | 0.756 |
| A549 | Lung adenocarcinoma | 0.496 |
This table is interactive and based on data from a preliminary study on quinoline-8-sulfonamide derivatives. nih.gov The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
These findings suggest that the isoquinoline-8-sulfonyl chloride scaffold is a valuable starting point for the development of novel anticancer agents that target the metabolic vulnerabilities of cancer cells. nih.govresearchgate.netnih.govmdpi.com
Advanced Computational Chemistry and in Silico Methodologies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org By identifying the physicochemical properties and structural features that influence a molecule's potency, QSAR models can guide the design of new, more effective compounds. jocpr.com
In the context of isoquinoline-8-sulfonyl chloride derivatives, QSAR studies have been instrumental in optimizing their therapeutic potential. For instance, research on isoquinoline (B145761) derivatives as inhibitors of the AKR1C3 enzyme, which is implicated in cancer, has utilized QSAR to understand the structure-activity relationships. japsonline.com Similarly, 3D-QSAR models have been developed for Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors, a class of enzymes for which isoquinoline-based compounds like fasudil (B1672074) have shown promise. nih.govnih.gov These models help in identifying the key structural features that correlate with ROCK inhibition. nih.gov
A typical QSAR study involves developing a regression model that correlates various molecular descriptors with the observed biological activity. The predictive power of these models is rigorously validated to ensure their reliability. wikipedia.org
Table 1: Key Findings from QSAR Studies of this compound Derivatives
| Target | Key Findings | Reference |
| AKR1C3 | Revealed structure-bioactivity relationships using molecular representation of structure-property relationships (MoRSE) descriptors. | japsonline.com |
| ROCK1/ROCK2 | Identified critical structural features for effective dual inhibition. | nih.gov |
| General | Modification with bulky and hydrophobic groups in the distal region of the binding pocket could improve activity. | nih.gov |
Molecular Docking for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the interactions that govern ligand-target recognition.
Prediction of Binding Modes and Affinities
Molecular docking simulations have been extensively used to predict how this compound derivatives bind to their target proteins. For example, in the development of novel ROCK inhibitors, docking studies have been employed to explore the binding mode between the ligands and the receptor. nih.gov Similarly, research on quinoline-8-sulfonamide (B86410) derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2) has utilized molecular docking to predict binding affinities, with some derivatives showing comparable or even lower (and thus more favorable) binding energy values than the reference ligand. nih.gov
The scoring functions used in docking programs provide an estimate of the binding affinity, which helps in prioritizing compounds for further experimental testing. nih.gov
Identification of Critical Active Site Residues
A significant outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. For instance, docking studies of quinoline (B57606) derivatives have identified specific hydrogen bond interactions and ion interactions with amino acid residues and DNA bases in the active site of DNA gyrase and topoisomerase IV. nih.gov The sulfonamide group, a common feature in derivatives of this compound, is often a key binding motif, forming important interactions with the protein. nih.govresearchgate.net
Table 2: Predicted Interactions from Molecular Docking of this compound Derivatives
| Target Protein | Interacting Residues/Moieties | Type of Interaction | Reference |
| DNA gyrase | DG10 | Ion interaction | nih.gov |
| Topoisomerase IV | ARG364, ASN722, DA113, DG112 | Hydrogen bonds | nih.gov |
| FKBP12 | Ile56, Tyr82, His87 | Hydrogen bonds, Halogen-π-interaction | nih.gov |
| PKM2 | Not specified | Not specified | nih.gov |
Molecular Dynamics Simulations for Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time. nih.gov MD simulations have been used to validate the results of molecular docking for quinolinesulfonamide-triazole hybrids, confirming the stability of the ligand-protein complex. mdpi.com In studies of quinoline derivatives as EGFR inhibitors, MD simulations have indicated the stability of the compound in both the ATP and allosteric sites of the enzyme. nih.gov These simulations provide a more realistic representation of the biological system and can reveal important dynamic aspects of ligand binding that are not captured by docking alone.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Evaluation
In silico ADME prediction is a critical step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the development process. nih.govelsevierpure.comresearchgate.net Various computational models are used to predict properties such as oral bioavailability, solubility, and potential for metabolism.
For derivatives of this compound, in silico ADME predictions have been employed to assess their drug-like properties. researchgate.net Studies on novel quinoline derivatives have shown promising ADME profiles, indicating their potential as drug candidates. nih.gov Similarly, for cyclic arylsulfonylureas, ADME-T (T for toxicity) predictions have suggested optimal pharmacokinetic profiles, with good predicted oral absorption. core.ac.uk
Table 3: Predicted ADME Properties of this compound Derivatives
| Compound Series | Predicted Property | Finding | Reference |
| Quinoline Analogues | Drug-like properties | Promising | nih.gov |
| Cyclic Arylsulfonylureas | Oral bioavailability | Good passive oral absorption predicted | core.ac.uk |
| Indoles and Azaindoles | Drug-like properties | Novelty and drug-like properties ascertained | researchgate.net |
Advanced Analytical Techniques for Structural and Mechanistic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like isoquinoline-8-sulfonyl chloride. nih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
1D NMR Experiments: One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial characterization. The ¹H NMR spectrum of this compound would display a series of signals corresponding to the aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts (δ) of these protons are influenced by their position relative to the electron-withdrawing sulfonyl chloride group and the nitrogen atom in the heterocyclic ring. Similarly, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule, including those in the aromatic rings and the sulfonyl chloride-bearing carbon.
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by revealing connectivity between atoms.
COSY: This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the isoquinoline rings, helping to assign the signals to specific positions.
HSQC: This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.
The data obtained from these NMR experiments collectively allow for a comprehensive assignment of the molecular structure of this compound.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to accurately determine the molecular weight of a compound and to confirm its elemental composition. nih.gov For this compound, HR-MS provides a precise mass measurement of the molecular ion, which can be compared to the calculated theoretical mass to confirm the identity of the compound. nih.govmdpi.com
The high resolution of the instrument allows for the differentiation between molecules with very similar nominal masses but different elemental compositions. This high mass accuracy is crucial for unambiguously confirming the molecular formula of this compound (C₉H₆ClNO₂S). nist.govsigmaaldrich.comnih.gov Furthermore, HR-MS is highly sensitive and can be used to assess the purity of a sample by detecting the presence of any impurities, even at very low levels. nih.gov This is particularly important in synthetic chemistry to ensure the desired product has been obtained without significant contamination.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govresearchgate.net When a sample of this compound is irradiated with infrared light, specific frequencies of light are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule.
The resulting FTIR spectrum displays a series of absorption bands, each characteristic of a particular functional group. For this compound, key characteristic absorption bands would include:
S=O stretching: Strong absorption bands characteristic of the sulfonyl chloride group, typically appearing in the regions of 1335-1372 cm⁻¹ and 1150-1190 cm⁻¹. instanano.comgsconlinepress.comresearchgate.net
C=N and C=C stretching: Absorption bands corresponding to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoquinoline ring system.
C-H stretching and bending: Bands associated with the aromatic C-H bonds.
The presence and position of these absorption bands in the FTIR spectrum provide strong evidence for the presence of the key functional groups in this compound. nih.gov
Single Crystal X-ray Diffraction for Definitive Structural Elucidation
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, LC-MS)
Chromatographic techniques are indispensable tools for monitoring the progress of chemical reactions and for the purification of the resulting products.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to qualitatively monitor the progress of a reaction. By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, it is possible to visualize the consumption of the starting materials and the formation of the product, this compound. The different components of the mixture will travel up the plate at different rates, allowing for their separation and identification by comparison with known standards.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is highly effective for both monitoring reactions and for purifying the final product. The reaction mixture is injected into an LC system, where the components are separated based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer, which provides mass information for each component, allowing for the identification of the desired product and any byproducts or remaining starting materials. LC-MS is a powerful tool for ensuring the purity of the isolated this compound. mdpi.com
Prospective Directions and Emerging Frontiers in Isoquinoline 8 Sulfonyl Chloride Research
Innovations in Green Chemistry Approaches for Synthesis of Sulfonyl Chlorides
The synthesis of sulfonyl chlorides, essential precursors for a vast array of pharmaceuticals including isoquinoline-8-sulfonamide (B15266091) derivatives, has traditionally relied on methods that are often harsh and environmentally taxing. organic-chemistry.org Classical approaches frequently involve toxic and corrosive reagents like chlorine gas or require tedious workup procedures to remove unwanted byproducts. nih.gov Recognizing these drawbacks, the scientific community has been actively developing greener, more sustainable alternatives.
A significant advancement is the move towards milder and more practical synthetic methods. nih.gov One such innovation involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is advantageous as it utilizes odorless and easily prepared starting materials and proceeds under mild conditions to produce a diverse range of sulfonyl chlorides in good to excellent yields. organic-chemistry.org A key benefit of this approach is its scalability and the ability to sustainably recycle the succinimide (B58015) byproduct back into the NCS reagent using sodium hypochlorite (B82951) (bleach), significantly reducing waste. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Other green approaches that have gained traction include:
Bleach-Mediated Oxidative Chlorosulfonation : This simple and worker-friendly procedure uses readily available reagents for a clean and economic synthesis of alkanesulfonyl chlorides. organic-chemistry.org
NaClO₂-Mediated Oxidative Chlorosulfonation : This method provides a convenient, safe, and environmentally benign route to sulfonyl chlorides from substrates like thiols, disulfides, and S-alkyl isothiourea salts. organic-chemistry.org
Photocatalysis : The use of visible light and heterogeneous photocatalysts, such as potassium poly(heptazine imide), offers a transition metal-free method for synthesizing sulfonyl chlorides from arenediazonium salts under mild, room-temperature conditions. acs.orgnih.gov This technique can be chromoselective, allowing for the selective synthesis of sulfonyl chlorides over other potential products by simply varying the wavelength of light used. nih.gov
Continuous Flow Synthesis : To address the highly exothermic nature of some chlorination reactions, continuous flow protocols have been developed. Using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), these systems offer excellent control over reaction parameters, enhance safety by preventing thermal runaway, and can achieve very high space-time yields. rsc.org
These innovative methods represent a paradigm shift in sulfonyl chloride synthesis, moving the field towards processes that are not only efficient and versatile but also safer and more environmentally responsible. researchgate.netorganic-chemistry.org
Rational Design of Next-Generation Biologically Active Isoquinoline-Sulfonamide Analogues
The isoquinoline (B145761) sulfonamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.gov The rational design of new analogues of this scaffold is a key frontier, aiming to create next-generation therapeutics with enhanced potency, selectivity, and improved pharmacological profiles.
A cornerstone of rational design is Structure-Based Drug Design (SBDD) . This approach relies on high-resolution structural information of a biological target, often obtained through X-ray crystallography or cryogenic electron microscopy (cryo-EM), to design molecules that bind with high affinity and specificity. nih.gov For instance, SBDD has been successfully used to develop isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB), a crucial target in cancer therapy. nih.gov By determining the co-crystal structures of initial linear prototype inhibitors with a related protein, researchers could design constrained pyrrolidine (B122466) analogues that mimicked the bound conformation, leading to potent and cell-active inhibitors. nih.gov
Another powerful strategy is Fragment-Based Drug Discovery (FBDD) . This technique starts with screening small, low-complexity molecules ("fragments") that bind weakly to the target. researchoutreach.org These hits are then grown or merged to produce a more potent lead compound. A novel FBDD methodology has been applied to discover kinase inhibitors using an isoquinoline core. By identifying fragments that substituted the isoquinoline ring at different positions and then merging them into a single di-substituted molecule, researchers rapidly developed highly potent inhibitors without needing initial X-ray structural data. researchoutreach.org
The following table summarizes examples of rationally designed isoquinoline-sulfonamide analogues and their targets:
| Compound/Series | Design Strategy | Target | Therapeutic Area |
| LEI-800 | Medicinal chemistry optimization from a library screen hit. nih.govnih.gov | DNA Gyrase (allosteric site) nih.govnih.gov | Antibacterial (against fluoroquinolone-resistant bacteria) nih.gov |
| Pyrrolidine analogues of isoquinoline-5-sulfonamide | Structure-based drug design (SBDD) to mimic bound conformation. nih.gov | Protein Kinase B (PKB) nih.gov | Oncology nih.gov |
| 5,7-disubstituted isoquinoline inhibitor | Fragment-based drug discovery (FBDD) by merging fragments. researchoutreach.org | Protein Kinase C (PKC) researchoutreach.org | Anti-inflammatory (Rheumatoid Arthritis) researchoutreach.org |
| Quinoline-based sulfonamides (QBS) | Scaffold hopping and positional isomerism to target specific isoforms. nih.govmdpi.com | Carbonic Anhydrase IX and XII nih.govmdpi.com | Oncology (hypoxic tumors) nih.govmdpi.com |
These approaches demonstrate a move away from traditional trial-and-error screening towards a more directed and efficient process for discovering next-generation drugs based on the isoquinoline-sulfonamide framework.
Identification of Novel Therapeutic Targets and Modalities
A major driving force in drug discovery is the identification of novel biological targets and new mechanisms of action for therapeutic intervention. Research into isoquinoline-sulfonamides has recently yielded significant breakthroughs in this area, expanding their potential use beyond established targets like protein kinases. nih.govnih.gov
One of the most exciting recent discoveries is a new class of allosteric inhibitors of DNA gyrase . nih.gov A phenotypic screen of a small molecule library identified an isoquinoline sulfonamide hit that, after medicinal chemistry optimization, led to the compound LEI-800. nih.govnih.gov Target identification studies, including whole-genome sequencing of resistant mutants, conclusively showed that LEI-800 acts on the DNA gyrase complex. nih.gov Crucially, cryo-EM studies revealed that it binds to a previously unknown allosteric, hydrophobic pocket in the GyrA subunit. nih.govnih.gov This mode of action is entirely distinct from that of existing fluoroquinolone antibiotics, making this new class of inhibitors a promising avenue for combating fluoroquinolone-resistant bacteria. nih.govnih.gov
Beyond this novel target, isoquinoline-based sulfonamides are being explored for their activity against other important enzyme classes.
Carbonic Anhydrases (CAs) : Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are validated anticancer targets. nih.govmdpi.com Novel series of quinoline-based sulfonamides have been developed as potent and selective inhibitors of these cancer-related isoforms. nih.govmdpi.com
Pyruvate (B1213749) Kinase M2 (PKM2) : This enzyme is critical for cancer metabolism. Quinoline-8-sulfonamide (B86410) derivatives have been designed as modulators of PKM2, demonstrating an ability to reduce pyruvate levels in cancer cells and impact cell viability, highlighting their potential as metabolic cancer therapeutics. nih.gov
Microtubule Polymerization : The isoquinoline scaffold is a component of compounds designed to inhibit tubulin polymerization, a well-established mechanism for anticancer drugs. researchgate.net
The diverse biological activities of isoquinoline alkaloids and their derivatives, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects, suggest that many more therapeutic targets are yet to be discovered. nih.govnih.gov The continued exploration of this chemical space is a vibrant frontier in identifying new ways to treat a wide range of human diseases. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The drug discovery and development process is notoriously long, costly, and fraught with high failure rates. researchgate.netipinnovative.com The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this process, and its application to the development of isoquinoline-sulfonamide-based drugs holds immense potential. researchgate.netipinnovative.comnih.gov
AI and ML can be applied across the entire drug discovery pipeline:
Target Identification and Validation : AI algorithms can analyze vast biological datasets (genomics, proteomics, real-world patient data) to identify and validate novel drug targets, moving beyond what is humanly possible to analyze manually. nih.govfrontiersin.org
Hit Identification and Lead Optimization : ML models can perform in silico high-throughput screening of billions of virtual compounds to identify promising hits. youtube.com These models can predict a compound's biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netyoutube.comnih.gov This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. youtube.com For example, ML models are being used to predict crucial properties like drug solubility and potential for drug-induced QT prolongation. nih.govnih.gov
De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with optimized properties tailored to a specific biological target. nih.gov This accelerates the creative aspect of medicinal chemistry.
Automation and Data Analysis : The integration of AI with robotics is automating laboratory workflows, from high-throughput screening to compound synthesis. ipinnovative.comyoutube.com Furthermore, advanced ML frameworks can process complex experimental data, such as from cellular imaging, up to 50 times faster than previous methods, accelerating the pace of research. youtube.com
The following table outlines the key applications of AI/ML in the drug discovery pipeline:
| Stage | AI/ML Application | Benefit |
| Target Identification | Analysis of large-scale biological data (genomics, proteomics). nih.govfrontiersin.org | Discovery of novel therapeutic targets and disease mechanisms. frontiersin.org |
| Hit Discovery | Virtual high-throughput screening; predictive modeling of activity. youtube.comnih.gov | Faster and more cost-effective identification of promising hit compounds. researchgate.net |
| Lead Optimization | Predictive modeling of ADMET properties; de novo design of analogues. nih.govnih.gov | Design of molecules with improved safety and efficacy; reduction of late-stage failures. researchgate.net |
| Preclinical Development | Analysis of imaging data; prediction of clinical trial outcomes. frontiersin.orgyoutube.com | Increased efficiency and higher probability of success in clinical trials. frontiersin.org |
By leveraging AI and ML, researchers can navigate the complex chemical and biological space of isoquinoline-sulfonamides more efficiently. This symbiotic relationship between computational power and human expertise is paving the way for a faster, cheaper, and more precise drug discovery process, ultimately accelerating the journey of novel isoquinoline-based therapeutics from the lab to the clinic. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing isoquinoline-8-sulfonyl chloride, and how can researchers optimize reaction yields?
- This compound is typically synthesized via sulfonylation of 8-aminoquinoline derivatives using sulfonyl chlorides. A copper(I)-catalyzed method under aerobic conditions has been reported, achieving moderate to good yields (40–75%) with broad substrate tolerance, including aliphatic sulfonyl chlorides .
- Optimization strategies:
- Vary reaction time (12–24 hours) and temperature (25–60°C) to balance yield and purity.
- Use stoichiometric ratios (1:1.2 for amide:sulfonyl chloride) to minimize side reactions.
- Monitor progress via TLC or HPLC, referencing purity standards (e.g., BP or USP guidelines) .
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy : and NMR are critical for structural confirmation. Key signals include sulfonyl chloride protons (δ 8.2–8.5 ppm) and quaternary carbons (δ 120–130 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect degradation products.
- Elemental Analysis : Confirm sulfur and chlorine content (±0.3% deviation from theoretical values) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a face shield. Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Engineering Controls : Conduct reactions in a fume hood with negative pressure. Avoid skin contact; wash hands immediately after handling.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
- Case Example : Discrepancies in NMR integration ratios may arise from residual solvents or tautomerism.
- Methodology :
Repeat synthesis with anhydrous solvents (e.g., DCM dried over molecular sieves).
Perform variable-temperature NMR to identify dynamic equilibria.
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Statistical Analysis : Use chi-square tests to compare experimental and theoretical isotopic patterns in MS data .
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in copper-catalyzed sulfonylation reactions?
- Mechanistic Probes :
- Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates.
- Isotopic labeling (-HO) to track oxygen incorporation in sulfonate products .
- Computational Studies :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for proposed pathways (e.g., single-electron transfer vs. nucleophilic substitution) .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Workflow :
Generate 3D conformers using molecular docking software (e.g., AutoDock Vina).
Simulate electrophilic aromatic substitution (EAS) reactivity using Fukui indices.
Validate predictions with small-scale exploratory reactions (e.g., regioselective sulfonylation at C-5 vs. C-7) .
- Data Interpretation : Compare computed activation energies (±2 kcal/mol) with experimental yields to refine models .
Methodological Guidelines for Data Presentation
- Tables/Figures :
- Number tables sequentially (Table 1, Table 2) and reference them in-text before discussion.
- For NMR data, include chemical shifts, multiplicity, and coupling constants in tabular format .
- Reproducibility :
- Document reaction conditions (solvent purity, catalyst batch) in the "Experimental" section.
- Provide raw spectral data in supporting information, adhering to journal guidelines (e.g., Beilstein Journal’s 5-compound limit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
